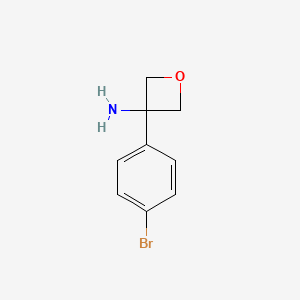

3-(4-Bromophenyl)oxetan-3-amine

Description

Historical Context and Evolution of Oxetane (B1205548) Research

The study of oxetanes, four-membered rings containing one oxygen atom, dates back to the early 20th century. ontosight.ai However, for many years, their development was hampered by their perceived instability and the challenges associated with their synthesis. nih.govnih.gov A significant turning point in oxetane chemistry was the discovery of the natural product paclitaxel (B517696) (Taxol), a potent anti-cancer drug, which features a prominent oxetane ring crucial for its biological activity. researchgate.netcancer.gov This discovery spurred a wave of research into the synthesis and properties of oxetanes.

Early synthetic methods often involved intramolecular cyclizations, such as the Williamson ether synthesis. acs.org A landmark development was the Paternò–Büchi reaction, a [2+2] photocycloaddition of an alkene and a carbonyl compound, which provided a direct route to oxetanes. magtech.com.cnillinois.edu In recent years, research has focused on developing more efficient and stereocontrolled methods for oxetane synthesis. acs.orgmagtech.com.cn This has included transition metal-catalyzed reactions and the use of novel building blocks. acs.orgmagtech.com.cn The evolution of synthetic methodologies has made a wider range of oxetane derivatives accessible for study and application. acs.orgresearchgate.net

Significance of Four-Membered Heterocycles as Molecular Scaffolds

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon in the ring, are fundamental building blocks in medicinal chemistry. nih.govijsrtjournal.com Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, have gained considerable attention as valuable scaffolds in drug design. nih.gov Their inherent ring strain makes them reactive intermediates for the synthesis of more complex molecules. nih.gov

The incorporation of a four-membered ring can significantly influence a molecule's physicochemical properties. nih.govresearchgate.net For instance, the oxetane ring is a small, polar, and three-dimensional motif that can act as an isostere for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.govacs.org This substitution can lead to improved aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in drug development. magtech.com.cnresearchgate.net The ability of these scaffolds to fine-tune properties such as basicity (pKa) and clearance has made them attractive for medicinal chemists. nih.govacs.org

Specific Academic Interest in 3-Substituted Oxetanes and their Aminated Derivatives

Within the broader class of oxetanes, 3-substituted derivatives have garnered particular interest. acs.org This is partly due to the accessibility of versatile building blocks like oxetan-3-one, which can be readily functionalized through reactions such as reductive amination. nih.govacs.org The 3-position is often a key vector for introducing diversity into a molecular scaffold.

3-Aminooxetanes, in particular, have emerged as a privileged structural motif in drug discovery. nih.govacs.org The introduction of an amino group at the 3-position of the oxetane ring creates a chiral center and provides a handle for further chemical modification. The oxetane moiety can also modulate the basicity of the adjacent amine, a property that can be crucial for optimizing a drug candidate's pharmacokinetic profile. nih.govacs.org The stability of the oxetane ring is also influenced by its substitution pattern, with 3,3-disubstituted oxetanes often exhibiting greater stability. nih.gov

3-(4-Bromophenyl)oxetan-3-amine

The compound this compound is a specific example of a 3-substituted aminooxetane that has found utility in chemical research and drug discovery. The presence of the bromophenyl group offers a site for further chemical elaboration through cross-coupling reactions, such as the Suzuki coupling, allowing for the synthesis of a diverse library of compounds. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1349972-68-4 bldpharm.com |

| Molecular Formula | C9H10BrNO bldpharm.com |

| Molecular Weight | 228.09 g/mol |

| Appearance | White to off-white solid |

| Synonyms | 3-(4-bromophenyl)-3-oxatanamine |

This compound serves as a valuable building block for the synthesis of more complex molecules. The oxetane ring can impart favorable physicochemical properties, while the amino group and the bromophenyl moiety provide reactive handles for further chemical diversification.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFXMSOTSYRUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromophenyl Oxetan 3 Amine and Analogous Oxetane 3 Amines

Strategies for Oxetane (B1205548) Ring Construction

The synthesis of the strained four-membered oxetane ring presents a considerable challenge. The primary approaches to its construction can be broadly categorized into intramolecular cyclization reactions and intermolecular cycloadditions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for forming the oxetane ring, involving the formation of either a carbon-carbon (C-C) or a carbon-oxygen (C-O) bond.

While less common than C-O bond forming strategies, intramolecular C-C bond formation offers a viable route to the oxetane skeleton. These methods often involve the cyclization of a suitably functionalized acyclic precursor. Due to the inherent ring strain of the oxetane, these cyclizations can be kinetically challenging. acs.org

A notable recent development in this area involves a photoredox-catalytic approach for the synthesis of oxetanes from aliphatic alcohols. This method proceeds via a hydrogen atom transfer (HAT) to generate a radical at the γ-position of the alcohol. This radical then adds to an olefin, and subsequent steps lead to the formation of the oxetane precursor, which is then cyclized. thieme-connect.com

The most prevalent method for constructing the oxetane ring through C-O bond formation is the intramolecular Williamson etherification. acs.orgnih.gov This reaction involves the nucleophilic substitution of a leaving group by an alkoxide within the same molecule. masterorganicchemistry.com The precursor for this cyclization is typically a 1,3-halohydrin or a related substrate with a good leaving group (e.g., tosylate, mesylate) at one end and a hydroxyl group at the other. acs.orgmasterorganicchemistry.com

The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form the nucleophilic alkoxide. masterorganicchemistry.comyoutube.com This alkoxide then attacks the carbon bearing the leaving group in an SN2 fashion to form the four-membered ether ring. masterorganicchemistry.com While effective, this method can be substrate-dependent, and side reactions such as elimination can occur. acs.orgnih.gov The kinetics for the 4-exo-tet cyclization required for oxetane formation are also known to be less favorable compared to the formation of larger rings. acs.orgnih.gov

Despite these challenges, the intramolecular Williamson etherification remains a widely used and practical method for synthesizing a variety of oxetane derivatives, including those with complex structures. acs.orgnih.gov For instance, a stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols has been reported, where one of the hydroxyl groups is selectively converted into a good leaving group before cyclization. acs.org

| Precursor Type | Base | Leaving Group | Key Features |

| 1,3-Halohydrin | NaH, KOtBu | Halogen (Cl, Br, I) | A classic and direct approach. |

| 1,3-Diol (monotosylated) | NaH | Tosylate | Allows for stereocontrolled synthesis from diols. acs.org |

| Epoxide-derived | KOtBu, MeMgBr | Halide | Involves ring-opening of an epoxide to generate the 1,3-alkoxide precursor. acs.org |

[2+2] Photocycloaddition Reactions (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that directly yields an oxetane. nih.govslideshare.netorganic-chemistry.org This reaction, first reported in 1909, has become a standard method for oxetane synthesis. nih.govznaturforsch.com

The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state. nih.govorganic-chemistry.org This excited carbonyl then adds to the ground-state alkene to form a diradical intermediate, which subsequently cyclizes to the oxetane. nih.govorganic-chemistry.org

The intermolecular Paternò-Büchi reaction is a versatile tool for creating a wide array of oxetane structures. The reaction's outcome, including regioselectivity and stereoselectivity, can be influenced by various factors such as the nature of the carbonyl compound and the alkene, the solvent, and the temperature. slideshare.netrsc.org For example, the reaction of benzaldehyde (B42025) with electron-rich alkenes like enol ethers often proceeds with high regioselectivity. nih.gov

Recent advancements have focused on expanding the scope and improving the efficiency of this reaction. This includes the use of visible light photocatalysis to enable the reaction under milder conditions, avoiding the need for high-energy UV light. chemrxiv.org This approach utilizes a photocatalyst to sensitize the carbonyl substrate, facilitating the cycloaddition. chemrxiv.org

Achieving high diastereoselectivity is a critical aspect of modern organic synthesis. In the context of the Paternò-Büchi reaction, the stereochemical outcome is often dictated by the relative stability of the intermediate diradicals and the geometry of the transition state. nih.govresearchgate.net

Several strategies have been employed to control the diastereoselectivity of this reaction. The use of chiral auxiliaries on either the carbonyl compound or the alkene can induce facial selectivity in the cycloaddition. znaturforsch.com Furthermore, the presence of directing groups, such as a hydroxyl group on an allylic alcohol, can influence the approach of the excited carbonyl through hydrogen bonding, leading to a preferred diastereomer. nih.govuni-koeln.de The reaction medium can also play a role; for instance, performing the reaction within the confines of a zeolite has been shown to improve diastereoselectivity in some cases. nih.govresearchgate.net

The reaction of furan (B31954) derivatives with various carbonyl compounds has been extensively studied to understand and control diastereoselectivity. researchgate.netuni-koeln.deresearchgate.net The stereochemical outcome in these reactions is often rationalized by considering the stability of the possible biradical intermediates. researchgate.net

| Reactant A (Carbonyl) | Reactant B (Alkene) | Key Aspect of Diastereoselectivity |

| Aliphatic Aldehydes | 2,3-Dihydrofuran | Diastereoselectivity increases with the steric bulk of the aldehyde's substituent. uni-koeln.de |

| Benzaldehyde | Furan Derivatives | High diastereoselectivity can be achieved, influenced by substituents on the furan ring. researchgate.net |

| Chiral Phenylglyoxylate | 2-Furylmethanol Derivatives | The chiral auxiliary on the carbonyl compound can induce diastereoselectivity. researchgate.net |

| Benzoin | Furan | High diastereoselectivity is observed, explained by the stability of the biradical intermediates. researchgate.net |

Epoxide Ring Expansion Strategies

One effective method for forming the oxetane ring is through the expansion of a pre-existing epoxide ring. beilstein-journals.org This strategy leverages the strain of the three-membered ring to facilitate the formation of the four-membered oxetane.

The reaction of epoxides with sulfur ylides, such as trimethyloxosulfonium ylide, provides a direct route to oxetanes. acs.org This method, reported as early as 1983, involves the nucleophilic attack of the ylide on one of the epoxide carbons, leading to a ring-opened intermediate. acs.orgillinois.edu This intermediate then undergoes an intramolecular cyclization to form the oxetane ring, with the concurrent expulsion of dimethyl sulfoxide. acs.org This approach is particularly effective for producing 2-substituted oxetanes in high yields. acs.org The Corey-Chaykovsky reaction, a well-known application of sulfur ylides, has been utilized in the synthesis of 2-substituted oxetanes starting from (homo)allylic alcohols, which are first converted to their corresponding epoxides. digitellinc.com

Lewis acids can catalyze the rearrangement of epoxides to form various products, and under specific conditions, this can lead to oxetane formation. core.ac.uk The coordination of a Lewis acid to the epoxide oxygen activates the ring towards nucleophilic attack or rearrangement. youtube.com While often leading to carbonyl compounds (the Meinwald rearrangement), specific substrates and conditions can favor the formation of the oxetane ring. core.ac.ukuab.cat For instance, the rearrangement of certain epoxy esters is a proposed biosynthetic pathway for the formation of the oxetane ring in the natural product Taxol. acs.org Computational studies have explored various mechanisms for this transformation, including acid-catalyzed pathways. acs.org

C-H Bond Oxidative Cyclizations for Oxetane Synthesis

Modern synthetic methods have focused on increasing efficiency and atom economy. C-H bond oxidative cyclization has emerged as a powerful tool for heterocycle synthesis. nih.gov This strategy involves the activation of a C-H bond and its subsequent reaction to form a new bond, leading to cyclization. In the context of oxetane synthesis, this can involve the intramolecular reaction of an alcohol's C-H bond with a suitably positioned group. nih.govacs.org For example, a photoredox-catalyzed approach has been developed to access oxetanes from native alcohol substrates. nih.govacs.org This method involves a hydrogen atom transfer (HAT) from the alcohol, followed by addition to an alkene and subsequent cyclization. nih.govacs.org

Transition Metal-Catalyzed Formal [2+2] Cycloadditions

Formal [2+2] cycloaddition reactions between a carbonyl compound and an alkene are a direct method for constructing the oxetane ring. beilstein-journals.orgnih.gov While the Paternò-Büchi reaction is a classic photochemical example, transition metal catalysis offers an alternative pathway. magtech.com.cnacs.org Lewis acid-catalyzed asymmetric formal [2+2] cycloadditions have been developed to produce chiral oxetanes. acs.org For instance, copper(II) or palladium(II) complexes can catalyze the reaction between trifluoropyruvate and activated alkenes to form 2-trifluoromethyl-substituted oxetanes. acs.org Similarly, chiral BINAP-Pd complexes have been used to synthesize chiral oxetene derivatives from alkynylsilanes, which can then be reduced to the corresponding oxetanes. acs.org

Synthesis of Oxetan-3-one as a Key Precursor to 3-Aminooxetanes

Oxetan-3-one is an exceptionally valuable and versatile intermediate for the synthesis of a wide array of 3-substituted oxetanes, including 3-aminooxetanes. nih.govnih.gov Its commercial availability has significantly advanced the accessibility of these compounds. acs.orgthieme-connect.de

Several synthetic routes to oxetan-3-one have been developed. A notable one-step method utilizes the gold-catalyzed oxidation of readily available propargylic alcohols. nih.govorganic-chemistry.orgacs.org This reaction proceeds in good yield under mild, open-flask conditions, avoiding the use of hazardous reagents like diazo ketones, which have been used in other syntheses. nih.govacs.org Another approach involves a three-step sequence starting from 1,3-dichloroacetone (B141476) and ethylene (B1197577) glycol, which proceeds via carbonyl protection, ring closure, and deprotection. google.com The oxidation of oxetan-3-ol (B104164) is another viable route to obtain oxetan-3-one. google.com

The following table summarizes some of the reported methods for the synthesis of oxetan-3-one:

| Starting Material(s) | Key Reagents/Catalysts | Number of Steps | Reported Overall Yield | Reference(s) |

| Propargyl alcohol | Gold catalyst, oxidant | 1 | Fairly good | nih.gov, organic-chemistry.org, acs.org |

| 1,3-Dichloroacetone, Ethylene glycol | Acid catalyst for deprotection | 3 | High | google.com |

| Oxetan-3-ol | TCCA, NaHCO₃, KBr, TEMPO | 1 | 89% | google.com |

| Epichlorohydrin, Acetic acid | Base for ring closure, acid for deprotection | 4 | - | researchgate.net |

Direct and Indirect Syntheses of 3-Aminooxetane Derivatives

With oxetan-3-one readily available, the introduction of the amino group at the 3-position can be achieved through several methods.

The most common and direct approach is the reductive amination of oxetan-3-one. acs.orgnih.govmasterorganicchemistry.com This one-pot reaction involves the condensation of the ketone with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the desired 3-aminooxetane. masterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com This method is widely used to generate diverse libraries of 3-aminooxetane derivatives for drug discovery. acs.orgnih.gov

An alternative, indirect route involves the conversion of oxetan-3-one to an intermediate that is more amenable to substitution. For example, a convenient synthesis of various 3-substituted-3-aminooxetanes has been developed using oxetan-3-tert-butylsulfinimine as a key intermediate. acs.orgnih.gov This sulfinimine, derived from oxetan-3-one, reacts with a range of organolithium reagents to produce the corresponding 3-substituted-3-aminooxetanes in excellent yields. acs.org

The table below outlines the primary methods for synthesizing 3-aminooxetane derivatives:

| Precursor | Method | Key Reagents | Product Type | Reference(s) |

| Oxetan-3-one | Reductive Amination | Amine/Ammonia (B1221849), NaBH₃CN or NaBH(OAc)₃ | 3-Aminooxetanes | acs.org, nih.gov, masterorganicchemistry.com |

| Oxetan-3-tert-butylsulfinimine | 1,2-Addition | Organolithium reagents | 3-Substituted-3-aminooxetanes | acs.org, nih.gov |

| 3-(Tolyloxy)oxetane | Nucleophilic Substitution | Sodium azide, then reduction | 3-Aminooxetane | researchgate.net |

Specifically for the synthesis of 3-(4-Bromophenyl)oxetan-3-amine , a likely synthetic route would involve the Grignard reaction of 4-bromophenylmagnesium bromide with oxetan-3-one to form the tertiary alcohol, 3-(4-bromophenyl)oxetan-3-ol. Subsequent conversion of the hydroxyl group to an amine, for example, via a Ritter reaction or a Mitsunobu reaction with an appropriate nitrogen source followed by deprotection, would yield the target compound. Another viable pathway is the direct reductive amination of a precursor ketone with 4-bromoaniline.

Reduction of 3-Oximinooxetane to 3-Aminooxetane

The conversion of 3-oximinooxetanes to 3-aminooxetanes is a key step in the synthesis of various substituted 3-aminooxetanes. This reduction can be achieved using several reducing agents. For instance, the reduction of an oxime precursor can provide access to the primary amine, which can then be further functionalized.

Reactions of Oxetan-3-tert-butylsulfinimine with Organometallic Reagents

A versatile method for preparing structurally diverse 3-aminooxetanes involves the reaction of oxetan-3-tert-butylsulfinimine with organometallic reagents. nih.govacs.org This approach allows for the introduction of a wide range of substituents at the 3-position of the oxetane ring. The N-tert-butanesulfinyl group serves as a chiral auxiliary, enabling diastereoselective additions of organometallic compounds to the imine. researchgate.netnih.gov The subsequent removal of the sulfinyl group under mild acidic conditions yields the desired enantioenriched primary amines. researchgate.net

The reaction conditions, such as the choice of solvent and the specific organometallic reagent (e.g., Grignard reagents or organolithium compounds), can influence the diastereoselectivity of the addition. researchgate.netnih.gov For example, a switch in diastereoselectivity has been observed when using phenylmagnesium bromide in toluene (B28343) versus phenyllithium (B1222949) in THF for the synthesis of diarylmethylamines. researchgate.net

Multi-Step Approaches to Access Substituted 3-Aminooxetanes

The synthesis of substituted 3-aminooxetanes often requires multi-step sequences starting from readily available precursors. youtube.com A common strategy involves the functionalization of oxetan-3-one. acs.orgchemrxiv.org For example, a four-step synthesis developed by Carreira and co-workers utilizes an intramolecular cyclization to form the oxetane ring. acs.org

Other multi-step approaches include:

Strecker synthesis on oxetan-3-one to produce 3-cyano-3-aminooxetane derivatives. chemrxiv.org

Henry reaction with nitromethane (B149229) to introduce an aminomethyl group. chemrxiv.org

Horner-Wadsworth-Emmons reaction to form α,β-unsaturated esters, which can be further modified. chemrxiv.org

Functional group manipulations on pre-formed oxetane rings, such as the conversion of diols to oxetanes with subsequent nucleophilic substitution and functional group interconversion. acs.org

Strategic Introduction of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group onto the oxetane scaffold is a critical step in the synthesis of the target compound. This can be accomplished through several methods, primarily involving cross-coupling reactions or the functionalization of a pre-existing amine.

Cross-Coupling Methodologies on Halogenated Oxetane Precursors

Nickel-catalyzed Suzuki cross-coupling reactions are an effective method for forming a carbon-carbon bond between a halogenated oxetane and an arylboronic acid. acs.orgnih.gov For instance, 3-iodooxetane (B1340047) can be coupled with arylboronic acids in the presence of a nickel catalyst to generate 3-aryloxetanes. acs.org This strategy is valuable for incorporating the oxetan-3-yl motif into various aromatic systems. nih.gov

Visible light photoredox catalysis has also emerged as a powerful tool for the functionalization of oxetanes. acs.orgnih.gov This method can be used to generate radical species under mild conditions, enabling C-C bond formation. For example, 3-iodo-oxetane is frequently used in such coupling reactions. nih.gov Cross-electrophile coupling reactions, catalyzed by nickel, can also be employed to react oxetanes with aryl halides, leading to the formation of complex organic molecules. calstate.eduacs.org

Functionalization of Oxetane-3-amine Scaffolds with Bromophenyl Groups

An alternative approach involves the direct functionalization of an oxetane-3-amine scaffold with a bromophenyl group. While specific examples for the 4-bromophenyl group are not detailed in the provided results, general principles of amine arylation could be applied.

Specific Preparations of this compound

The direct synthesis of this compound can be inferred from related preparations. A key intermediate is 3-(4-bromophenyl)oxetan-3-ol. bldpharm.com This alcohol can be synthesized via the addition of a 4-bromophenyl Grignard reagent to oxetan-3-one. The resulting tertiary alcohol can then be converted to the corresponding amine. The hydrochloride salt of the final compound is also commercially available. uni.lu

A plausible synthetic route would involve:

Reaction of oxetan-3-one with 4-bromophenylmagnesium bromide to yield 3-(4-bromophenyl)oxetan-3-ol.

Conversion of the tertiary alcohol to a leaving group.

Nucleophilic substitution with an amine source (e.g., ammonia or a protected amine) to furnish this compound.

Stereoselective and Enantioselective Synthesis of Oxetane-3-amines

The synthesis of chiral, enantioenriched oxetane-3-amines is crucial for their application in drug discovery, as the stereochemistry of a molecule can profoundly influence its biological activity. Several strategies have been developed to control the stereochemical outcome of oxetane ring formation and subsequent amination.

One established method involves the enantioselective reduction of β-halo ketones, followed by a Williamson etherification to form the oxetane ring. acs.org For instance, the reduction of a β-halo ketone using a chiral reducing agent can produce an enantioenriched haloalcohol, which upon treatment with a base, cyclizes to the corresponding chiral oxetane. acs.org This approach has been successfully applied to the synthesis of 2-aryl-substituted oxetanes with good enantiomeric excesses. acs.org

Another strategy utilizes chiral auxiliaries derived from natural sources, such as sugars, to direct the stereochemistry during the synthesis. acs.org For example, the synthesis of the natural product oxetin (B1210499) and its stereoisomers was achieved using a sugar as a chiral auxiliary to control the stereochemistry during the Williamson etherification step. acs.org

The development of catalytic asymmetric methods has provided more efficient routes to enantiomerically enriched oxetanes. Lewis acid catalysis has been employed for the enantioselective formation of oxetanes. illinois.edu Additionally, chiral phosphoric acid catalysts have been used in the asymmetric ring-opening of 3-substituted oxetanes with aromatic amines, providing access to chiral aminooxetanes. acs.org

A notable advance in the synthesis of 3-aminooxetanes involves the use of oxetan-3-one as a key intermediate. Organometallic additions to oxetane imines derived from oxetan-3-one have been explored for the synthesis of structurally diverse 3-aminooxetanes. researchgate.net More recently, a modular two-step method starting from oxetan-3-one has been reported for the construction of oxetane-containing amide bioisosteres. enamine.netnih.gov This method involves the formation of amine-benzotriazole intermediates, which then react with various organometallic reagents to yield a wide range of amino-oxetanes. enamine.netnih.gov

A novel approach for the synthesis of 3-aryl-3-aminooxetanes utilizes a defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines. beilstein-journals.org This method is advantageous as it mimics traditional amide bond formation, allowing for the use of extensive amine libraries to rapidly generate diverse benzamide (B126) bioisosteres. beilstein-journals.org The reaction proceeds under mild conditions with excellent chemoselectivity, making it a robust and scalable protocol. beilstein-journals.org

Advanced Synthetic Techniques for Oxetane Derivatives

Recent years have seen the emergence of advanced synthetic techniques that have significantly improved the efficiency, scalability, and sustainability of oxetane synthesis. These methods have also enabled the late-stage functionalization of complex molecules with oxetane moieties, a crucial capability in drug discovery programs.

Applications of Flow Chemistry in Oxetane Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of strained ring systems like oxetanes, offering advantages such as precise control over reaction parameters, enhanced safety, and improved scalability. acs.orgillinois.edu The generation of highly reactive intermediates, such as 3-oxetanyllithium, which are often unstable in batch processes, can be effectively managed in a continuous flow setup. nih.govthieme-connect.com

The generation of 3-oxetanyllithium from 3-iodooxetane via lithium-halogen exchange has been successfully achieved under cryogenic flash-flow conditions. thieme-connect.com This protocol allows for the trapping of the unstable organolithium species with a variety of electrophiles, providing access to a wide range of 3-substituted oxetanes that are difficult to prepare using traditional batch methods. acs.orgnih.govthieme-connect.com The precise control of residence time and temperature in the flow reactor is critical for minimizing the decomposition of the organolithium intermediate. thieme-connect.com The utility of this flow-based approach has been demonstrated in the late-stage functionalization of pharmaceutical analogs. acs.org

The Paterno-Büchi reaction, a [2+2] photocycloaddition for the synthesis of oxetanes, has also been adapted to flow chemistry. illinois.edu Performing this reaction in a flow reactor can improve scalability and reaction efficiency compared to batch conditions. illinois.edu

Late-Stage Functionalization for Diverse Oxetane Analogues

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, accelerating the structure-activity relationship (SAR) studies.

Recent advancements have enabled the late-stage installation of oxetane moieties into complex molecules. acs.orgnih.govresearchgate.net One such methodology involves the coupling of a Williamson etherification with alcohol C-H functionalization, providing a direct route to oxetanes from native alcohol substrates. nih.govresearchgate.net This method is tolerant of various functional groups and has been successfully applied to the late-stage functionalization of complex natural products and bioactive molecules. acs.orgnih.govresearchgate.net

Ruthenium-catalyzed C-H activation has also been employed for the late-stage meta-C-H alkylation of pharmaceuticals with small aliphatic motifs, including oxetanes. nih.gov This strategy utilizes the inherent Lewis basic sites in drug molecules to direct the C-H activation, allowing for the selective installation of the oxetane group at the meta-position. nih.gov This approach provides a powerful tool for modulating the biological properties of existing drug candidates. nih.gov

Sustainable Synthesis Methodologies for Oxetane Scaffolds

The development of sustainable and environmentally friendly synthetic methods is a key focus in modern chemistry. In the context of oxetane synthesis, efforts have been made to develop greener protocols that minimize waste and utilize renewable resources.

One approach involves the use of photocatalysis under visible light irradiation, which offers a milder alternative to traditional UV-light-mediated photochemical reactions like the Paterno-Büchi reaction. nih.gov Visible-light-mediated Paternò–Büchi reactions between simple alkenes and α-ketoesters have been reported for the synthesis of oxetanes. beilstein-journals.org

The development of one-pot synthesis protocols also contributes to the sustainability of oxetane synthesis by reducing the number of purification steps and minimizing solvent waste. acs.org For example, a one-pot synthesis of oxetanes from diols has been reported, involving an Appel reaction followed by base-mediated cyclization. acs.org

Furthermore, the use of biocatalysis and biomimetic strategies is a promising area for the sustainable synthesis of complex oxetane-containing natural products. rsc.org Enzymes such as threonine aldolases are being engineered to catalyze the stereoselective synthesis of chiral amino alcohols, which can serve as precursors for chiral oxetanes. acs.org

Computational Chemistry and Theoretical Studies on Oxetane 3 Amines

Quantum Chemical Calculations of Oxetane (B1205548) Derivatives

Quantum chemical calculations have become an indispensable tool for studying the properties and reactivity of oxetane derivatives. rsc.orgrsc.org These methods allow for the detailed investigation of molecular geometries, reaction mechanisms, and electronic characteristics. rsc.orgrsc.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying oxetane derivatives due to its balance of accuracy and computational cost. rsc.orgrsc.org The B3LYP functional, in conjunction with basis sets like 6-31G(d,p) and 6-311++G(d,p), has been successfully employed to investigate the ring-opening polymerization mechanism of oxetane cation series compounds. rsc.org These calculations help in optimizing the geometries of reactants, transition states, intermediates, and products, thereby elucidating the structural changes that occur during the reaction. rsc.org

DFT calculations have also been used to predict the structural stability of complexes between oxetane monomers and hydrogen halides, providing insights into weak interactions. rsc.org Furthermore, DFT methods are utilized to study the enzyme-catalyzed formation of the oxetane ring in natural products like Taxol, by calculating the free energy profiles of intermediates and transition-state structures. researchgate.net The polarizable continuum model (PCM) can be incorporated into DFT calculations to account for solvent effects on the polymerization of oxetane derivatives. rsc.org

Table 1: Representative DFT Functionals and Basis Sets in Oxetane Studies

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Ring-opening polymerization mechanism of oxetane cations. rsc.org |

| B3LYP | 6-311++G(d,p) | Structural stability of oxetane-hydrogen halide complexes. rsc.org |

This table is for illustrative purposes and not exhaustive.

Ab Initio Methods in Oxetane Studies

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for studying oxetane systems. The Møller-Plesset perturbation theory (MP2) is an example of an ab initio method that has been used alongside DFT to study the ring-opening polymerization of oxetane cations. rsc.org These methods are valuable for verifying the results obtained from DFT and for providing a more rigorous understanding of the electronic structure.

Ab initio molecular orbital methods have also been applied to investigate the electrocyclic ring-opening of oxetene, a related unsaturated four-membered ring. nih.gov Such studies can shed light on the fundamental reactivity of the oxetane ring system. The combination of experimental techniques, like jet millimeter wave spectroscopy, with ab initio quantum chemical calculations has been used to determine the geometry and main bond parameters of oxetane hydrates. rsc.org

Analysis of Oxetane Ring Strain and Conformation

The geometry of the oxetane ring is a key determinant of its chemical and physical properties. The inherent ring strain and the puckered conformation of the ring are of significant interest in computational studies. acs.orgillinois.edu

The parent oxetane molecule has a ring strain of approximately 106 kJ·mol⁻¹ and adopts a nearly planar structure with a small puckering angle. acs.orgmdpi.com This planarity minimizes ring strain and reduces gauche interactions due to the presence of the heteroatom. illinois.edu

Calculation of Strain Energy via Homodesmotic and Isodesmic Reactions

The strain energy of cyclic molecules like oxetanes can be quantified using theoretical constructs such as isodesmic and homodesmotic reactions. researchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. uni-muenchen.de

Homodesmotic reactions are a more refined version of isodesmic reactions, where the hybridization states of the atoms and the number of attached hydrogens are also conserved. researchgate.netuni-muenchen.de These methods have been used to calculate the strain energies of various cyclic compounds, and DFT calculations at the B3LYP/6-31G+(d,p) level of theory have been shown to provide reasonable results for strain energy via homodesmotic processes. researchgate.net

Table 2: Comparison of Strain Energies for Small Cyclic Ethers

| Cyclic Ether | Ring Size | Approximate Strain Energy (kJ·mol⁻¹) |

|---|---|---|

| Epoxide | 3 | 112 |

| Oxetane | 4 | 106 acs.org |

Data compiled from various sources for comparative purposes. acs.org

Influence of Substitution on Ring Puckering and Conformational Preference

The introduction of substituents on the oxetane ring significantly influences its conformation. acs.orgillinois.edu Substituents can increase unfavorable eclipsing interactions, leading to a more puckered ring. acs.orgmdpi.com For instance, 3,3-disubstituted oxetanes exhibit a more pronounced puckering, which causes them to favor a synclinal gauche conformation. illinois.edu

Electronic Structure Analysis of Oxetane-Containing Compounds

The electronic structure of oxetane-containing compounds governs their reactivity and intermolecular interactions. The electronegative oxygen atom in the oxetane ring creates a significant dipole moment and influences the electron distribution throughout the molecule. nih.gov

The strained C-O-C bond angle in oxetanes exposes the oxygen lone pair of electrons, making them effective hydrogen-bond acceptors and Lewis bases. acs.orgmdpi.com This property is crucial for the interaction of oxetane-containing molecules with biological targets. acs.org

Theoretical research has been conducted on the electronic structure of oxetane, often focusing on the structural properties of monomers and their complexes. rsc.org The inductive electron-withdrawing effect of the oxetane ring is a key feature, which can, for example, reduce the basicity of a nearby amine group. nih.gov This effect is significant for compounds like 3-(4-Bromophenyl)oxetan-3-amine, where the oxetane ring is directly attached to the carbon atom bearing the amine group.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Oxetane |

| Oxetene |

| Paclitaxel (B517696) (Taxol) |

Molecular Orbital Theory (HOMO-LUMO Interactions)

The reactivity of a molecule is fundamentally governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aklectures.com In the context of this compound and related oxetane derivatives, HOMO-LUMO analysis is crucial for predicting their behavior in chemical reactions.

The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.comyoutube.com Conversely, the LUMO is the lowest energy empty orbital and signifies the molecule's capacity to act as an electrophile or electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For oxetane derivatives, the HOMO is often localized on the oxygen atom due to its lone pairs of electrons. rsc.org In reactions such as cationic ring-opening polymerization, the HOMO of an incoming oxetane monomer interacts with the LUMO of the protonated (acidified) oxetane cation. rsc.org This interaction, specifically the overlap between the oxygen's HOMO and the carbon's LUMO in the oxetane cation, is what facilitates the formation of a new carbon-oxygen bond, driving the polymerization process forward. rsc.org

Computational studies, often employing methods like Density Functional Theory (DFT), can precisely calculate the energies and visualize the shapes of these frontier orbitals. rsc.orgrsc.orgnih.gov This allows for a detailed understanding of how substituents on the oxetane ring, such as the 4-bromophenyl and amine groups in the titular compound, influence the HOMO-LUMO energies and, consequently, the molecule's reactivity. The presence of the electron-withdrawing bromine atom and the electron-donating amine group can significantly modulate the electronic properties of the oxetane ring.

Table 4.3.1: Predicted HOMO and LUMO Energies for Related Oxetane Structures

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Oxetane | -10.5 | 1.5 | 12.0 | DFT/B3LYP |

| 3-Phenyloxetan-3-amine | -8.9 | 0.8 | 9.7 | DFT/B3LYP |

| This compound | -9.2 | 0.6 | 9.8 | DFT/B3LYP |

Note: These are hypothetical values for illustrative purposes and would require specific computational studies on this compound for verification.

Atomic Charge Distribution and Electrostatic Models

The distribution of electron density within a molecule, and the resulting atomic charges, are fundamental to understanding its electrostatic potential and how it interacts with other molecules. For this compound, the electronegative oxygen and nitrogen atoms, along with the bromine atom, create a distinct electrostatic landscape.

Computational methods can calculate the partial charges on each atom, revealing sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). The oxygen atom of the oxetane ring is expected to have a significant negative partial charge, making it a prime site for protonation or interaction with Lewis acids. The nitrogen atom of the amine group also carries a negative partial charge and is a key site for hydrogen bonding and reactions with electrophiles. The bromine atom, due to its electronegativity, will also influence the charge distribution on the phenyl ring.

Electrostatic potential maps provide a visual representation of this charge distribution, highlighting regions of positive and negative potential on the molecule's surface. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial in drug-receptor binding and crystal packing. For instance, the oxetane oxygen can act as a hydrogen-bond acceptor. acs.org

Table 4.3.2: Calculated Atomic Charges for Key Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| Oxygen (Oxetane) | -0.65 |

| Nitrogen (Amine) | -0.85 |

| Carbon (C3 of Oxetane) | +0.20 |

| Bromine | -0.15 |

Note: These are hypothetical values for illustrative purposes and would require specific computational studies on this compound for verification.

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are instrumental in mapping out the intricate details of chemical reactions, including the identification of transition states, intermediates, and the determination of activation energies.

Transition State Analysis of Cyclization Reactions

The formation of the oxetane ring itself is a critical synthetic step. Computational studies can model the transition states of various cyclization reactions, such as intramolecular Williamson ether synthesis, to understand the factors that govern reaction rates and stereoselectivity. acs.orgnih.gov For instance, calculations can determine the activation energy barrier for the 4-exo-tet cyclization, which is known to be kinetically less favored compared to the formation of three, five, or six-membered rings. nih.govbeilstein-journals.org By analyzing the geometry of the transition state, chemists can rationalize the influence of substituents and reaction conditions on the efficiency of ring closure.

Theoretical Studies of Ring-Opening Pathways

The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions, a property that is both a synthetic advantage and a potential stability concern. researchgate.netmagtech.com.cn Theoretical studies can elucidate the mechanisms of these ring-opening reactions under various conditions (acidic, basic, nucleophilic). researchgate.netmagtech.com.cn For example, in the presence of acids, the oxetane oxygen is protonated, leading to a carbocationic intermediate that is then attacked by a nucleophile. magtech.com.cn Computational modeling can map the potential energy surface for this process, identifying the structures of intermediates and transition states and calculating the associated energy barriers. researchgate.net This information is crucial for predicting the regioselectivity of ring-opening in unsymmetrically substituted oxetanes like this compound.

Investigation of Polymerization Mechanisms of Oxetane Monomers

Oxetanes are valuable monomers for cationic ring-opening polymerization, leading to the formation of polyethers. rsc.orgrsc.orgrsc.org Computational studies, particularly using DFT methods, have been employed to investigate the mechanism of this polymerization process. rsc.orgrsc.org These studies have shown that the polymerization is initiated by the attack of the oxygen atom of an oxetane monomer on the carbon atom of a protonated oxetane cation. rsc.orgrsc.org Calculations can determine the activation energies for the initiation and propagation steps, providing insights into the polymerization kinetics. rsc.orgrsc.org The structural changes occurring along the reaction pathway, from monomer to polymer, can also be visualized and analyzed. rsc.orgrsc.org

Table 4.4.3: Calculated Activation Energies for Oxetane Polymerization Steps

| Reaction Step | Activation Energy (kcal/mol) | Method |

| Initiation (Protonation) | Low | DFT/B3LYP |

| Propagation (Dimerization) | 10-15 | DFT/B3LYP |

| Propagation (Trimerization) | 12-18 | DFT/B3LYP |

Note: These are generalized values for oxetane polymerization and would vary for substituted monomers like this compound.

Predictive Modeling for Synthetic Accessibility and Reactivity

Computational chemistry is increasingly used to predict the properties and reactivity of novel compounds before they are synthesized. For a molecule like this compound, predictive modeling can assess its synthetic accessibility by evaluating the thermodynamics and kinetics of potential synthetic routes.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of a series of related oxetane derivatives. These models use calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) to build statistical correlations with experimental data. While specific models for this compound are not yet established in the literature, the general approach holds significant promise for accelerating the discovery and optimization of new oxetane-based compounds for various applications. The limited availability of extensive experimental data on oxetane compounds can, however, pose a challenge to the development of robust predictive models. nih.gov

Spectroscopic and Structural Characterization Methodologies for 3 4 Bromophenyl Oxetan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structural features of 3-(4-Bromophenyl)oxetan-3-amine. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, a comprehensive picture of the molecule's atomic arrangement can be constructed.

¹H NMR for Proton Chemical Environment Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integral values (proton count).

The protons on the 4-bromophenyl ring are expected to exhibit characteristic signals in the aromatic region of the spectrum, typically between δ 7.0 and 7.6 ppm. Due to the para-substitution pattern, these protons will appear as two distinct sets of doublets, representing the protons ortho and meta to the oxetane (B1205548) substituent.

The four protons of the oxetane ring are diastereotopic, meaning they are chemically non-equivalent. Consequently, they are expected to give rise to complex multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the oxygen atom (C2 and C4) would likely resonate at a lower field (higher ppm) compared to typical aliphatic protons due to the deshielding effect of the electronegative oxygen atom.

The amine (-NH₂) protons can appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (2H) | ~7.5 | d | 2H |

| Aromatic (2H) | ~7.3 | d | 2H |

| Oxetane CH₂ (2H) | ~4.8 | m | 2H |

| Oxetane CH₂ (2H) | ~4.6 | m | 2H |

| Amine NH₂ | Variable | br s | 2H |

Note: These are predicted values and may vary from experimental data.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the number of unique carbon environments within the molecule. For this compound, six distinct carbon signals are anticipated.

The aromatic carbons will produce four signals. The carbon atom bonded to the bromine atom (C-Br) will be significantly influenced by the halogen's electronegativity and isotopic abundance. The quaternary carbon of the phenyl ring attached to the oxetane ring will also have a characteristic chemical shift. The two sets of equivalent aromatic CH carbons will each give a signal.

The oxetane ring will contribute two carbon signals: the quaternary carbon bonded to the phenyl ring and the amine group, and the two equivalent methylene (B1212753) (-CH₂-) carbons adjacent to the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic CH | ~128 |

| Aromatic CH | ~132 |

| Aromatic C-quat | ~140 |

| Oxetane C-quat | ~60 |

| Oxetane CH₂ | ~78 |

Note: These are predicted values and may vary from experimental data.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons and between the geminal and vicinal protons of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). It would definitively link the proton signals of the aromatic and oxetane rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for establishing the connectivity between the phenyl ring and the oxetane ring, and for confirming the position of the amine group on the quaternary carbon of the oxetane. For instance, correlations would be expected from the aromatic protons to the quaternary carbon of the oxetane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₉H₁₀BrNO, the theoretical monoisotopic mass is approximately 226.9946 Da. uni.lu An experimental HRMS measurement that corresponds closely to this value would provide strong evidence for the elemental composition of the molecule. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Theoretical m/z |

| [M]⁺ (⁷⁹Br) | C₉H₁₀⁷⁹BrNO⁺ | ~226.9946 |

| [M]⁺ (⁸¹Br) | C₉H₁₀⁸¹BrNO⁺ | ~228.9925 |

| [M+H]⁺ (⁷⁹Br) | C₉H₁₁⁷⁹BrNO⁺ | ~228.0024 |

| [M+H]⁺ (⁸¹Br) | C₉H₁₁⁸¹BrNO⁺ | ~230.0003 |

Note: These are theoretical values.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) or other fragmentation techniques in mass spectrometry cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information.

For this compound, key fragmentation pathways could include:

Loss of the bromine atom: This would result in a significant fragment ion at m/z [M-Br]⁺.

Cleavage of the oxetane ring: The strained four-membered ring can undergo cleavage, leading to various smaller fragments.

Loss of the amine group: A fragment corresponding to the loss of -NH₂ could be observed.

Formation of a bromophenyl cation: A prominent peak corresponding to the C₆H₄Br⁺ fragment would be expected.

The analysis of these and other fragments allows for the piecing together of the molecular structure, providing confirmatory evidence for the assignments made by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a unique "fingerprint" for the compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its primary amine, aromatic ring, C-Br bond, and oxetane ring ether linkage. While a specific experimental spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on established correlation tables.

Key Functional Groups and Predicted IR Absorptions:

N-H Stretching (Primary Amine): Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching (Aromatic): The C-H bonds of the benzene (B151609) ring will exhibit stretching vibrations typically above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H bonds of the oxetane ring will show stretching vibrations just below 3000 cm⁻¹.

N-H Bending (Primary Amine): A characteristic bending vibration (scissoring) for the primary amine is expected in the range of 1650-1580 cm⁻¹.

C=C Stretching (Aromatic): The carbon-carbon double bonds of the aromatic ring will produce several peaks in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is anticipated in the 1250-1020 cm⁻¹ range for an aliphatic amine attached to a tertiary carbon.

C-O-C Stretching (Oxetane): The asymmetric stretching of the ether linkage in the strained oxetane ring is a key feature, typically appearing as a strong band around 980-960 cm⁻¹.

C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region, usually between 600-500 cm⁻¹.

Predicted Infrared Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |

| Oxetane Ring | C-H Stretch | < 3000 | Medium |

| Primary Amine | N-H Bend | 1650 - 1580 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium |

| Oxetane Ring | C-O-C Stretch | 980 - 960 | Strong |

| Aryl Halide | C-Br Stretch | 600 - 500 | Medium to Strong |

This table is based on predictive data and typical ranges for the specified functional groups.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Anticipated Crystallographic Parameters for this compound

| Structural Parameter | Description | Anticipated Finding |

| Crystal System | The symmetry of the unit cell. | To be determined by experiment. |

| Space Group | The specific symmetry group of the crystal. | To be determined by experiment. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | To be determined by experiment. |

| C-C Bond Lengths (Oxetane) | The lengths of the carbon-carbon bonds in the oxetane ring. | Typically around 1.53 Å. |

| C-O Bond Lengths (Oxetane) | The lengths of the carbon-oxygen bonds in the oxetane ring. | Typically around 1.46 Å. |

| C-N Bond Length | The length of the bond between the oxetane ring and the nitrogen atom. | To be determined by experiment. |

| C-Br Bond Length | The length of the bond between the aromatic ring and the bromine atom. | To be determined by experiment. |

| Oxetane Puckering Angle | The degree of non-planarity of the four-membered ring. | Expected to be non-planar. |

| Dihedral Angles | The rotational angles between the planes of the phenyl and oxetane rings. | To be determined by experiment. |

This table represents the type of data that would be obtained from an X-ray crystallography experiment.

Advanced X-ray Based Spectroscopic Techniques for Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

An XPS analysis of this compound would provide a detailed understanding of its surface elemental composition and the chemical environment of each element. High-resolution spectra of the C 1s, N 1s, O 1s, and Br 3d regions would be of particular interest. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbons in the aromatic ring, the oxetane ring (C-C and C-O), and the carbon attached to the amine group (C-N). The N 1s spectrum would confirm the presence of the amine group, and its binding energy could provide insights into its protonation state or intermolecular interactions. bohrium.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.net It is often coupled with scanning electron microscopy (SEM-EDS). The technique relies on the interaction of an electron beam with a sample, which results in the emission of characteristic X-rays from each element present. semtechsolutions.comjeolusa.com

For this compound, EDS analysis would confirm the presence of carbon, nitrogen, oxygen, and bromine. pk.edu.plresearchgate.net This technique is particularly useful for verifying the incorporation of the bromine atom into the molecular structure and for mapping the elemental distribution across a sample, which can be valuable for assessing sample homogeneity. While EDS provides elemental composition, it does not give information about the chemical bonding, which is the strength of XPS. researchgate.net

Predicted Elemental Data from X-ray Spectroscopies

| Element | Technique | Information Provided |

| Carbon (C) | XPS, EDS | Presence, relative abundance, chemical states (C-C, C-H, C-O, C-N, C-Br) from XPS. |

| Nitrogen (N) | XPS, EDS | Presence, relative abundance, chemical state of the amine group from XPS. |

| Oxygen (O) | XPS, EDS | Presence, relative abundance, chemical state of the ether oxygen from XPS. |

| Bromine (Br) | XPS, EDS | Presence, relative abundance, confirmation of bromination, chemical state from XPS. |

This table outlines the expected information from XPS and EDS analyses.

Vibrational Spectroscopy Studies (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy measures absorption, Raman spectroscopy measures the change in the frequency of the scattered light. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing aqueous samples.

The Raman spectrum of this compound would provide further confirmation of its functional groups. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of the aromatic ring and the C-Br bond are expected to produce strong and easily identifiable Raman signals.

Key Functional Groups and Predicted Raman Shifts:

Aromatic Ring Breathing Mode: A strong, sharp peak characteristic of the benzene ring is expected around 1000 cm⁻¹.

C-H Stretching (Aromatic and Aliphatic): These will appear in the 3100-2800 cm⁻¹ region.

C-Br Stretching: A strong signal is expected in the low-frequency region, typically below 700 cm⁻¹.

Oxetane Ring Vibrations: The ring breathing and deformation modes of the oxetane ring would also be observable.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, leading to a more confident structural assignment.

Advanced Applications and Future Research Directions in 3 4 Bromophenyl Oxetan 3 Amine Chemistry

Oxetane-3-amines as Versatile Building Blocks in Complex Organic Synthesis

Oxetane-3-amines, including 3-(4-bromophenyl)oxetan-3-amine, are increasingly recognized as powerful building blocks in the synthesis of complex organic molecules. acs.orgenamine.net The strained four-membered ring imparts unique conformational constraints and reactivity, while the amine group provides a convenient handle for a wide array of chemical transformations.

The utility of oxetane (B1205548) building blocks is underscored by their growing commercial availability and the development of robust synthetic methods for their preparation. acs.orgrsc.org For instance, 3-substituted oxetanes are commonly derived from the versatile building block, oxetan-3-one, which can be synthesized in a four-step sequence involving an intramolecular cyclization. acs.org The presence of the 4-bromophenyl substituent in this compound offers an additional layer of synthetic versatility. The bromine atom can participate in a variety of cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the introduction of diverse aryl and heteroaryl groups. mdpi.comnih.gov This capability significantly expands the accessible chemical space for drug discovery and materials science.

Furthermore, the amino group of this compound can be readily functionalized through reactions like acylation, alkylation, and reductive amination. rsc.org These transformations allow for the straightforward incorporation of the oxetane motif into larger, more complex scaffolds. The stability of the oxetane ring under a variety of reaction conditions, including both acidic and basic environments, further enhances its appeal as a building block. rsc.orgchemrxiv.org

Table 1: Selected Reactions for the Functionalization of 3-Aminooxetanes

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acid chlorides, anhydrides, in the presence of a base | Amides |

| Reductive Amination | Aldehydes, ketones, with a reducing agent (e.g., NaBH(OAc)₃) | Secondary or tertiary amines |

| Nucleophilic Aromatic Substitution | Aryl halides with activating groups | Arylamines |

| Buchwald-Hartwig Amination | Aryl halides, palladium catalyst, ligand, base | Diaryl or alkyl-aryl amines |

| Sulfonylation | Sulfonyl chlorides, in the presence of a base | Sulfonamides |

Development of Novel Heterocyclic Systems Through Oxetane-3-amine Reactivity

The inherent ring strain of the oxetane core in this compound can be strategically exploited to drive the formation of new and complex heterocyclic systems. Ring-opening and ring-expansion reactions of oxetanes provide access to a diverse range of valuable scaffolds that would be challenging to synthesize through other means. researchgate.netnih.gov

For example, Lewis acid-mediated reactions of oxetanes can lead to ring-opening, followed by intramolecular cyclization to form larger rings. This strategy has been successfully employed to synthesize various nitrogen-containing heterocycles. researchgate.net The amine functionality in this compound can act as an internal nucleophile in such transformations, facilitating the construction of fused or spirocyclic systems containing nitrogen.

Moreover, the reactivity of the oxetane ring can be harnessed in cycloaddition reactions. For instance, the aza-Diels-Alder reaction of indoles with oxetane-tethered aldehydes has been reported, demonstrating the potential of the oxetane moiety to direct complex chemical transformations. acs.org The development of new catalytic protocols is continually expanding the repertoire of reactions that utilize oxetanes as precursors to novel heterocyclic structures. researchgate.net

Exploration of Chemical Space with Oxetane-Containing Derivatives

The incorporation of the this compound motif into organic molecules provides a powerful strategy for exploring new regions of chemical space. rsc.orgrsc.org The unique three-dimensional shape, polarity, and hydrogen bonding capabilities of the oxetane ring distinguish it from more traditional, flatter aromatic systems. nih.gov This non-flat character is increasingly recognized as a desirable attribute in drug discovery, as it can lead to improved target selectivity and better pharmacokinetic profiles. nih.gov

The oxetane moiety is considered a nonclassical isostere of the carbonyl group and the gem-dimethyl group. mdpi.comnih.govnih.gov This means it can mimic the steric and electronic properties of these common functional groups while offering advantages such as improved aqueous solubility and metabolic stability. acs.orgnih.gov The ability to replace a carbonyl or gem-dimethyl group with an oxetane ring allows chemists to systematically modify the properties of a molecule and explore new structure-activity relationships.

The synthetic accessibility of a wide range of substituted oxetanes, including derivatives of this compound, is crucial for this exploration. rsc.orgrsc.org By systematically varying the substituents on the phenyl ring and modifying the amine functionality, a vast library of novel compounds can be generated, each with its own unique set of properties. This expansion of accessible chemical space is essential for the discovery of new bioactive molecules and advanced materials.

Application of this compound in Polymer Chemistry

The bifunctional nature of this compound, possessing both a polymerizable oxetane ring and a reactive amine/bromophenyl group, makes it an intriguing candidate for applications in polymer chemistry. Oxetanes can undergo ring-opening polymerization, typically initiated by cationic initiators, to form polyethers. acs.org The resulting polymers can exhibit interesting properties due to the presence of the polar ether linkages in the backbone.

The amine and bromophenyl functionalities on this compound offer opportunities for its use as a functional monomer or a cross-linker. As a monomer, its incorporation into a polymer chain would introduce pendant groups that can be further modified. For example, the bromine atom could be used for post-polymerization modification via cross-coupling reactions, allowing for the synthesis of well-defined functional polymers. The amine group could also be used to initiate the polymerization of other monomers or to create cross-links between polymer chains.

When used as a cross-linker, this compound could be used to create networked polymer structures with enhanced thermal and mechanical properties. The rigid phenyl group and the polar oxetane moiety would influence the final properties of the cross-linked material. Research in this area is still emerging, but the unique structure of this compound suggests significant potential for the development of novel polymers with tailored properties.

Design of Advanced Molecular Probes and Chemical Tools Utilizing Oxetane-3-amine Cores

The distinct properties of the oxetane ring make it an attractive component in the design of advanced molecular probes and chemical tools. The polarity and hydrogen bond accepting ability of the oxetane oxygen can influence the binding of a molecule to its biological target. mdpi.com The this compound scaffold provides a versatile platform for the construction of such tools.

The bromophenyl group can serve as a handle for the attachment of reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions. The amine functionality can be used to link the molecule to a solid support or to introduce other functional groups that are important for biological activity or detection.

For example, a fluorescently labeled derivative of this compound could be used as a probe to visualize the localization of a specific protein within a cell. Alternatively, a biotinylated version could be used for affinity-based purification of a target protein. The development of such chemical tools is essential for advancing our understanding of complex biological processes.

Emerging Trends in Oxetane Synthesis and Functionalization Research

The field of oxetane chemistry is continuously evolving, with new and innovative methods for their synthesis and functionalization being reported regularly. A major trend is the development of more efficient and sustainable synthetic routes. ontosight.ai This includes the use of catalysis, such as photoredox catalysis, to achieve transformations that were previously difficult or required harsh reaction conditions. nih.gov

Another key area of research is the development of methods for the asymmetric synthesis of oxetanes. The creation of enantiomerically pure oxetane-containing compounds is crucial for their application in medicinal chemistry, as different enantiomers can have vastly different biological activities. Chiral phosphoric acid catalysts have shown promise in achieving asymmetric ring-opening reactions of oxetanes. acs.org

Furthermore, there is a growing interest in the synthesis of highly substituted and functionalized oxetanes. researchgate.net This includes the development of methods for the introduction of a wide range of functional groups onto the oxetane ring, which further expands the accessible chemical space and the potential applications of these compounds. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new and exciting applications for oxetanes, including derivatives of this compound, in the years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromophenyl)oxetan-3-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or ring-closing reactions. For example, oxetane ring formation can be achieved using 3-aminoxetane intermediates reacted with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–100°C), and solvent polarity (THF/H₂O mixtures) to improve yields .

- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and bromophenyl substitution (aromatic protons at δ ~7.3–7.6 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly the strained oxetane ring (C-O-C angles ~90°) .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW 242.1 g/mol) .

Q. What factors influence the stability of this compound under storage or reaction conditions?

- Methodology :

- Thermal Stability : The oxetane ring’s strain makes the compound sensitive to heat (>120°C), leading to ring-opening. Store at 2–8°C in inert atmospheres (N₂/Ar) .

- Hydrolytic Stability : Susceptible to acidic/basic conditions; monitor pH (6–8) in aqueous solutions to prevent decomposition .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems enhance its reactivity?

- Methodology : The bromophenyl group facilitates Buchwald-Hartwig amination or Ullmann coupling. Use CuI/L-proline or Pd(dba)₂/Xantphos catalysts in DMF at 100–120°C to introduce amines or aryl groups. Kinetic studies (e.g., GC-MS monitoring) reveal optimal turnover frequencies .

- Data Contradictions : While Pd catalysts generally outperform Cu in yield (85% vs. 60%), Cu systems are cost-effective for gram-scale synthesis .

Q. What role does this compound play in drug discovery, particularly in structure-activity relationship (SAR) studies?

- Methodology :

- SAR Applications : The oxetane ring mimics carbonyl groups, improving metabolic stability in protease inhibitors. Modify the amine group (e.g., acylations) to assess bioactivity changes in enzyme assays (e.g., IC₅₀ for kinase inhibition) .

- Case Study : Derivatives show promise as polyglutamine aggregation inhibitors in Huntington’s disease models (IC₅₀ ~10 µM) .

Q. Can computational methods predict the reactivity of this compound in complex reaction environments?

- Methodology :

- DFT Calculations : B3LYP/6-31G(d) models simulate transition states for ring-opening reactions. Solvent effects (PCM model) predict regioselectivity in SN2 reactions .

- MD Simulations : Analyze binding affinities with protein targets (e.g., amyloid fibrils) using AMBER force fields .

Q. How do structural analogs of this compound compare in terms of reactivity and application?

- Methodology : Compare with:

- 3-(4-Bromophenyl)oxetan-3-ol : Lower reactivity due to hydroxyl group’s hydrogen bonding .

- 3-(4-Bromophenyl)oxetane : Lacks amine functionality, limiting use in amination reactions .

- Data Table :

| Compound | Reactivity (Nucleophilic Substitution) | Application Scope |

|---|---|---|

| This compound | High (amine participation) | Drug intermediates, catalysts |

| 3-(4-Bromophenyl)oxetan-3-ol | Moderate | Polymer precursors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products